1-(4-Bromo-2-methylphenyl)piperidine

P2X4 antagonist purinergic signaling ion channel

1-(4-Bromo-2-methylphenyl)piperidine (CAS 1020180-19-1) is an N-arylpiperidine building block (C₁₂H₁₆BrN, MW 254.17) featuring a 4-bromo-2-methylphenyl substituent on the piperidine nitrogen. The compound is primarily sourced as a research intermediate, with commercial availability at 95–97% purity from multiple suppliers.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
CAS No. 1020180-19-1
Cat. No. B6335204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-methylphenyl)piperidine
CAS1020180-19-1
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)N2CCCCC2
InChIInChI=1S/C12H16BrN/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
InChIKeyRJPUFKBRNGSMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-methylphenyl)piperidine (CAS 1020180-19-1): Procurement-Relevant Chemical Identity & Baseline Profile for Research Buyers


1-(4-Bromo-2-methylphenyl)piperidine (CAS 1020180-19-1) is an N-arylpiperidine building block (C₁₂H₁₆BrN, MW 254.17) featuring a 4-bromo-2-methylphenyl substituent on the piperidine nitrogen . The compound is primarily sourced as a research intermediate, with commercial availability at 95–97% purity from multiple suppliers . A documented synthetic route proceeding via alkylation of 4-bromo-2-methylaniline with 1,5-dibromopentane (Na₂CO₃, EtOH, 80 °C, 48 h) yields the title compound in 41.5% yield, as disclosed in patent WO2012/37108 . Its single reported biological annotation—antagonist activity at the human P2X4 receptor (IC₅₀ = 8.34 µM)—originates from a curated ChEMBL/BindingDB entry (CHEMBL5181561 / BDBM50596636) [1]. This compound occupies a narrow but defined evidence space: one quantifiable target interaction, one patent-documented synthetic route, and a well-characterized physicochemical profile.

Why 1-(4-Bromo-2-methylphenyl)piperidine Cannot Be Freely Substituted with Regioisomeric or Des-Methyl Analogs in Structure-Activity Studies


The 4-bromo-2-methyl substitution pattern on the N-phenylpiperidine scaffold is not interchangeable with other regioisomers. The ortho-methyl group imposes a steric twist on the N-aryl ring relative to the piperidine plane, altering both the conformational ensemble and the electronic environment at the piperidine nitrogen . This has direct consequences: the target compound's measured cLogP (3.75) is higher than that of the des-methyl analog 1-(4-bromophenyl)piperidine (cLogP estimated ~3.0–3.2), which affects solubility, membrane partitioning, and assay behavior [1]. Furthermore, the P2X4 antagonist IC₅₀ of 8.34 µM reported for the 4-bromo-2-methyl derivative reflects a specific pharmacophore; moving the bromine from position 4 to position 5 or shifting the methyl group to position 3 yields constitutional isomers (CAS 1500843-29-7 and 1366131-46-5, respectively) for which no equivalent P2X4 activity data have been published, creating an evidence gap that makes substitution scientifically unjustified without de novo screening . Similarly, 2-(4-bromo-2-methylphenyl)piperidine (CAS 1270541-77-9), which attaches the aryl group at the piperidine C2 rather than N1, is a chemically distinct chemotype with different basicity, metabolic liability, and target engagement profile .

Quantitative Differentiation Evidence for 1-(4-Bromo-2-methylphenyl)piperidine Versus Closest Analogs: A Procurement-Relevant Comparator Guide


P2X4 Receptor Antagonist Activity: Quantified Target Engagement and Subtype Context for 1-(4-Bromo-2-methylphenyl)piperidine

1-(4-Bromo-2-methylphenyl)piperidine is the only compound among its immediate regioisomeric and des-methyl analogs with a publicly curated, quantitative P2X4 receptor antagonist IC₅₀ value. The reported IC₅₀ of 8.34 µM (8.34E+3 nM) was measured in a functional assay—human P2X4 expressed in 1321N1 astrocytoma cells, assessing reduction in intracellular Ca²⁺ influx with 30-min compound pre-incubation—and is deposited in both ChEMBL (CHEMBL5181561) and BindingDB (BDBM50596636) [1]. Put into class context, this places the compound as a low-micromolar antagonist, approximately 40-fold less potent than the tool antagonist BAY-1797 (IC₅₀ = 211 nM against human P2X4) and approximately 15-fold less potent than BX430 (IC₅₀ = 540 nM) . However, its potency is comparable to that of P2X4 antagonist-4 (IC₅₀ = 8 µM), a compound shown to block ATP-induced NLRP3 inflammasome activation and IL-1β release . The critical differentiation is evidentiary: for the comparator regioisomers 1-(5-bromo-2-methylphenyl)piperidine (CAS 1500843-29-7) and 1-(4-bromo-3-methylphenyl)piperidine (CAS 1366131-46-5), no P2X4 or other target activity data have been disclosed in any public database, making direct biological comparison impossible .

P2X4 antagonist purinergic signaling ion channel calcium flux assay 1321N1 cells

Lipophilicity Differentiation: cLogP of 1-(4-Bromo-2-methylphenyl)piperidine Versus the Des-Methyl Analog

The computed partition coefficient (cLogP) for 1-(4-bromo-2-methylphenyl)piperidine is 3.75, as reported by the supplier LeYan . This value reflects the contribution of the ortho-methyl group to overall lipophilicity. In contrast, the des-methyl analog 1-(4-bromophenyl)piperidine (CAS 22148-20-5, MW 240.14) has a predicted XLogP3 of approximately 3.2 [1]. The ΔcLogP of ~0.55 units corresponds to an approximately 3.5-fold difference in octanol-water partition coefficient, which can meaningfully affect solubility, nonspecific protein binding, and membrane permeability in cellular assays. The position of the methyl group also matters: no experimentally or computationally derived logP values are publicly available for the regioisomeric comparators 1-(5-bromo-2-methylphenyl)piperidine and 1-(4-bromo-3-methylphenyl)piperidine, limiting their immediate applicability in ADME modeling without additional characterization .

lipophilicity cLogP physicochemical properties ADME partition coefficient

Synthetic Provenance and Reproducibility: Patent-Documented Route with Quantified Yield for 1-(4-Bromo-2-methylphenyl)piperidine

A complete synthetic protocol with isolated yield is publicly documented for 1-(4-bromo-2-methylphenyl)piperidine in patent WO2012/37108. The procedure—alkylation of 4-bromo-2-methylaniline (0.5 g, 2.69 mmol) with 1,5-dibromopentane (0.68 g, 2.69 mmol) using Na₂CO₃ (0.855 g, 8.06 mmol) in ethanol at 80 °C for 48 h, followed by filtration, concentration, and silica gel column chromatography (0–30% EtOAc in hexanes)—affords 310 mg of product at 41.5% yield with LC-MS confirmation (m/z 254, M+1) . In contrast, no patent-documented synthetic routes with verified yields are publicly available for the closest regioisomeric analogs 1-(5-bromo-2-methylphenyl)piperidine (CAS 1500843-29-7) or 1-(4-bromo-3-methylphenyl)piperidine (CAS 1366131-46-5) . For 2-(4-bromo-2-methylphenyl)piperidine (CAS 1270541-77-9), a different synthetic strategy is required (alkylation at the piperidine C2 rather than N1), which is not directly transferable and would necessitate distinct optimization .

synthesis alkylation patent route yield process chemistry

Commercial Supply Landscape: Purity Grades, Pricing, and Availability of 1-(4-Bromo-2-methylphenyl)piperidine Versus Closest Analogs

1-(4-Bromo-2-methylphenyl)piperidine is stocked by multiple independent suppliers at two purity tiers: 95% (AChemBlock, AKSci, CheMenu) and 97% (LeYan) . AChemBlock lists pricing at $160/1g, $590/5g, and $2,360/25g (in-stock, global shipping), establishing a transparent benchmark for cost-per-gram procurement . The des-methyl analog 1-(4-bromophenyl)piperidine (CAS 22148-20-5) is available from TCI at >98% purity, but at a higher cost per gram reflecting its status as a catalog fine chemical rather than a building block . Among the regioisomeric comparators, only 1-(5-bromo-2-methylphenyl)piperidine (CAS 1500843-29-7) has limited stocking (AKSci, purity 95%), while 1-(4-bromo-3-methylphenyl)piperidine (CAS 1366131-46-5) is available from Fluorochem and AKSci at 95–98% purity but with less transparent public pricing . The target compound thus offers the most competitive combination of multi-vendor availability, published purity specifications, and transparent pricing in its analog series.

procurement pricing purity supply chain vendor comparison

Evidence-Backed Application Scenarios for Procuring 1-(4-Bromo-2-methylphenyl)piperidine


P2X4 Purinergic Receptor Antagonist Screening and SAR Studies

The target compound is the only N-arylpiperidine in its immediate analog series with a publicly available P2X4 IC₅₀ (8.34 µM, human 1321N1 cell Ca²⁺ flux assay) [1]. Researchers initiating a P2X4 antagonist program can use this compound as a characterized starting point for structure-activity relationship (SAR) exploration, avoiding the need for primary screening of uncharacterized regioisomers. Its low-micromolar potency places it in a useful range for scaffold hopping and property optimization, particularly given the availability of potent comparator tool compounds (BAY-1797, BX430) for assay validation [1].

Intermediate for CNS-Oriented Drug Discovery Programs Requiring Lipophilic N-Arylpiperidine Scaffolds

With a cLogP of 3.75—approximately 0.55 log units higher than the des-methyl analog—1-(4-bromo-2-methylphenyl)piperidine offers enhanced membrane permeability potential for CNS-targeted programs . The piperidine core is a privileged scaffold in CNS drug discovery, and the 4-bromo substituent provides a synthetic handle for further diversification via cross-coupling chemistry (Suzuki, Buchwald-Hartwig, etc.). The compound's documented role as a key intermediate in pharmaceutical development, as noted by multiple supplier descriptions, supports this application .

Building Block for Parallel Synthesis and Library Production Using a Patent-Validated Route

The patent-documented synthetic route (WO2012/37108) with a quantified 41.5% yield provides a validated protocol for scale-up and adaptation to parallel synthesis formats . The 4-bromo substituent serves as a versatile synthetic handle, enabling diversification into biaryl, amine, ether, and alkyne derivatives through established palladium-catalyzed coupling reactions. Procurement from multiple vendors at transparent pricing ($160/g at 95% purity) makes this compound economically viable for library synthesis at the 1–25 g scale .

Physicochemical Probe for Studying Halogen Bonding and ortho-Substituent Effects in Drug-Receptor Interactions

The unique combination of a 4-bromo substituent (capable of halogen bonding) and an ortho-methyl group (imposing conformational restriction on the N-aryl ring) makes this compound a useful probe for studying substituent effects on target engagement [2]. The quantified differences in cLogP relative to the des-methyl analog provide a measurable baseline for investigating how lipophilicity changes affect assay performance, solubility, and off-target binding profiles, supporting medicinal chemistry design efforts .

Quote Request

Request a Quote for 1-(4-Bromo-2-methylphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.